BENGHE Validation & Comparative

Check Availability & Pricing

Structural Revisions of Lankacidinol Analogs: A
Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lankacidinol A

Cat. No.: B15580278

A comprehensive analysis of the structural reassignment of 2,18-seco-lankacidinol A, 2,18-
seco-lankacidinol B, and iso-lankacidinol, backed by synthetic chemistry and spectroscopic
evidence, provides critical insights for researchers in natural product chemistry and drug
development. This guide compares the originally proposed and revised structures, presents the
key experimental data that necessitated these changes, and details the methodologies for the
pivotal experiments.

Key Structural Reassignments

Recent investigations, primarily leveraging total synthesis and detailed spectroscopic analysis,
have led to the structural revision of several lankacidinol-related natural products. These
corrections are crucial for a precise understanding of their structure-activity relationships and
for guiding future synthetic and medicinal chemistry efforts.

2,18-seco-Lankacidinol A: From Macrocyclic Hemiaminal
to Oxazolidinone

The structure of 2,18-seco-lankacidinol A, initially reported as a macrocyclic hemiaminal, has
been revised to contain a 4-oxazolidinone ring. This significant revision was driven by a total
synthesis approach inspired by a reconsidered biosynthetic pathway.

2,18-seco-Lankacidinol B: A Stereochemical Correction
at C4
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The structural reassignment of 2,18-seco-lankacidinol B involved the inversion of the
stereocenter at the C4 position from the initially proposed R configuration to the S
configuration. This was unequivocally proven through the synthesis of all four possible
diastereomers and a meticulous comparison of their nuclear magnetic resonance (NMR)
spectra with that of the natural product. The 1H and 13C NMR spectra of the synthesized (4S,
5R)-diastereomer were identical to those of the isolated compound.

iIso-Lankacidinol: Revision of C2 and C5 Stereocenters

The initially proposed structure of iso-lankacidinol has also been revised, with corrections to the
stereochemistry at both the C2 and C5 positions. This reassignment was proposed based on
mechanistic considerations of its formation, favoring a retro-Mannich/Mannich cascade over a
retro-Michael/Michael reaction, and was confirmed through total synthesis.

Comparative Data

The following tables summarize the key comparative data that led to the structural
reassignments.

Table 1: Comparison of 1H NMR Data for 2,18-seco-
Lankacidinol B Diastereomers

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Originally
Proposed (4R, 5R)

Revised Structure

Other

Proton . (4S, 5R) .
(Calculated/Predict ] Diastereomers
(Experimental)
ed)
H-4 - 0 4.25 (m) -
0 3.80 (dqg, J = 9.0,
H-5 - (dq -
6.2 Hz)
H-20 (Me) - 51.25(,J=6.2Hz) -

Note: Specific
chemical shift and
coupling constant
values for the
originally proposed
structure of 2,18-seco-
lankacidinol B are not
available as it was not
the correct structure.
The data presented
for the revised
structure is from the
synthetic compound
that matched the

natural product.

Table 2: Biological Activity of Lankacidin Analogs
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Compound Cell Line/lOrganism  Activity IC50 / MIC
2,18-seco- A549 (Human Lung ) )

o ) Cytotoxic Data not available
Lankacidinol A Carcinoma)
PC-3 (Human ] )

) Cytotoxic Data not available

Prostate Carcinoma)
Revised 2,18-seco- Gram-positive Weak to no

- ) . : - > 64 ug/mL
Lankacidinol B bacteria antibacterial activity
Gram-negative Weak to no

, . , - > 64 pg/mL

bacteria antibacterial activity

o Various Gram-positive ) ) Potent, comparable to
Lankacidin C Antibacterial

bacteria

erythromycin

L1210 leukemia, B16
melanoma

Antitumor

Active

The cytotoxic activities
of 2,18-seco-
lankacidinol A were
reported upon its
isolation, but specific
IC50 values were not
provided in the initial
publication.The
antibacterial screening
of the revised 2,18-
seco-lankacidinol B
and its other
diastereomers
showed minimal

activity.

Experimental Protocols

The structural reassignments were made possible through rigorous chemical synthesis and

spectroscopic analysis. Below are detailed methodologies for key experiments.
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Synthesis of (4S, 5R)-2,18-seco-Lankacidinol B

The successful synthesis of the correct diastereomer of 2,18-seco-lankacidinol B was a critical
step in its structural revision. A convergent approach was employed, involving the synthesis of
two key fragments followed by their coupling.

1. Synthesis of the "Left-Half" Aldehyde:

e An Evans syn-aldol reaction between a chiral N-acyloxazolidinone and an appropriate
aldehyde was used to establish the desired C4 and C5 stereochemistry.

e The resulting aldol adduct was then converted in several steps to the aldehyde fragment
corresponding to the C1-C10 portion of the molecule.

2. Synthesis of the "Right-Half" Vinyl Stannane:
e The C11-C21 fragment was prepared from a commercially available starting material.

o Key steps included an asymmetric allylation and the introduction of a vinyl stannane moiety
for the subsequent cross-coupling reaction.

3. Stille Cross-Coupling and Deprotection:

o The "left-half* aldehyde and the "right-half* vinyl stannane were coupled using a palladium
catalyst (e.g., Pd(PPh3)4).

» Following the cross-coupling, a global deprotection of the silyl protecting groups yielded the
final product,
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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